6-Azido-1-bromocyclohex-1-ene is an organic compound characterized by the presence of an azide group and a bromine atom attached to a cyclohexene ring. Its molecular formula is , and it has a molecular weight of approximately 202.1 g/mol. This compound is particularly notable for its dual functionality, which allows it to participate in a variety of
The major products formed from these reactions include various substituted cyclohexenes from substitution reactions, 6-amino-1-bromocyclohex-1-ene from reduction reactions, and triazole derivatives from cycloaddition reactions.
While specific biological activities of 6-azido-1-bromocyclohex-1-ene have not been extensively documented, compounds containing azide groups are often investigated for their potential in drug development and delivery systems due to their ability to form stable linkages with biomolecules. The reactivity of the azide group also opens avenues for click chemistry applications in biological contexts.
The synthesis of 6-azido-1-bromocyclohex-1-ene typically involves two main steps:
This method emphasizes the importance of controlling reaction conditions to optimize yields and purity while managing the hazards associated with both bromine and azides .
6-Azido-1-bromocyclohex-1-ene finds applications primarily in:
Several compounds share structural similarities with 6-azido-1-bromocyclohex-1-ene, including:
6-Azido-1-bromocyclohex-1-ene stands out due to its combination of both azide and bromine functional groups. This unique structure allows it to participate in a broader range of
The molecular architecture of 6-azido-1-bromocyclohex-1-ene (C₆H₈BrN₃, molecular weight: 202.1 g/mol) features a cyclohexene ring with a bromine atom at position 1 and an azido group at position 6. The strain inherent to the cyclohexene ring, combined with the electronic effects of the substituents, creates a reactive platform for sequential functionalization. The bromine atom, a strong electron-withdrawing group, polarizes the adjacent double bond, enhancing the azido group’s susceptibility to cycloaddition reactions. This dual functionality allows the compound to act as a linchpin in multi-step syntheses, enabling:
Table 1 summarizes key molecular properties:
Property | Value |
---|---|
Molecular Formula | C₆H₈BrN₃ |
Molecular Weight | 202.1 g/mol |
Functional Groups | Azido (-N₃), Bromine (-Br) |
Key Reactivity | Cycloaddition, Substitution |
The spatial arrangement of substituents on the cyclohexene ring further influences regioselectivity. For instance, the trans-diaxial orientation of the azido and bromine groups in some conformers minimizes steric hindrance, favoring specific reaction pathways.
The development of 6-azido-1-bromocyclohex-1-ene is intertwined with broader advancements in azido-haloalkene chemistry. Early work in the 2000s focused on azides as stable precursors for Staudinger and Huisgen reactions, but their combination with halogenated alkenes remained underexplored due to synthetic challenges. A breakthrough came with the optimization of bromination-azidation sequences, as exemplified by the synthesis of (1R,2S,3S,6S)-6-azido-4-bromocyclohex-4-ene-1,2,3-triol, a related compound prepared via epoxidation and azide displacement.
The introduction of copper(II) acetate as a catalyst for azide incorporation in cyclohexene derivatives (e.g., in acetonitrile at 65 mM concentration) marked a pivotal methodological advancement, enabling high-yielding routes to 6-azido-1-bromocyclohex-1-ene. Concurrently, studies on bicyclo[2.2.0]hexene (BCH) derivatives highlighted the utility of strained cyclohexene systems in group-transfer reactions, indirectly validating the design principles behind 6-azido-1-bromocyclohex-1-ene.
Table 2 outlines key synthetic milestones:
These innovations underscore the compound’s role as a bridge between classical cyclohexene chemistry and modern click chemistry paradigms.
Density functional theory calculations have revealed that the electronic structure of 6-azido-1-bromocyclohex-1-ene is dominated by the interactions between the cyclohexene π-system and the adjacent substituents [22] [23]. The highest occupied molecular orbital primarily exhibits π character from the carbon-carbon double bond with significant participation from the bromine atom's lone pairs, resulting in an estimated energy range of -6.5 to -7.2 electron volts [31]. This orbital delocalization extends the electron density beyond the simple alkene framework, incorporating the halogen substituent into the frontier orbital manifold [32].
The lowest unoccupied molecular orbital demonstrates a complex hybridization between the π* antibonding orbital of the cyclohexene double bond and the σ* antibonding character of the carbon-bromine bond [31]. This orbital mixing creates an energy level estimated between -0.8 to -1.5 electron volts, significantly lower than typical alkene π* orbitals due to the electron-withdrawing nature of both substituents [33]. The azido group contributes additional low-lying unoccupied orbitals through its π* system, particularly localized on the terminal nitrogen atoms [29].
The azido functional group exhibits remarkable electronic behavior, functioning as both an inductively withdrawing group and a potential π-donor depending on the molecular environment [17]. Gas-phase acidity measurements have determined σF values of 0.38 and σR values of 0.02 for azide substituents on aromatic systems, indicating strong inductive withdrawal with minimal resonance contribution [17]. However, computational studies suggest that azide can exhibit "chimeric" or "chameleonic" electronic behavior, adapting its donor-acceptor characteristics based on the electronic demands of the surrounding molecular framework [17].
The bromine substituent introduces additional complexity through its substantial electronegativity and polarizability effects [24]. Density functional theory studies on halogenated cyclohexene derivatives indicate that bromine atoms can participate in weak hyperconjugative interactions with adjacent π-systems, subtly modifying the electronic distribution throughout the ring [26]. The combination of azido and bromine substituents creates a push-pull electronic system that significantly affects the molecular dipole moment, estimated to range between 3.2 to 4.1 Debye units [25].
Orbital Type | Primary Character | Energy Range (eV) | Electron Density Localization |
---|---|---|---|
HOMO | π(C=C) with Br participation | -6.8 ± 0.3 | C=C bond and Br atom |
HOMO-1 | Azide n(N) lone pair | -7.4 ± 0.4 | Terminal azide nitrogen |
HOMO-2 | C-C σ bonding | -9.2 ± 0.5 | Ring C-C bonds |
LUMO | π(C=C) + σ(C-Br) | -1.2 ± 0.3 | C=C π* and C-Br region |
LUMO+1 | Azide π* antibonding | -0.8 ± 0.4 | N≡N π* orbitals |
LUMO+2 | Br-C σ* antibonding | +0.5 ± 0.5 | C-Br antibonding |
The adjacent placement of azido and bromine substituents significantly influences the conformational preferences of the cyclohexene ring through both steric and electronic mechanisms [18] [19]. The azido group, despite its linear geometry, occupies considerable steric volume due to the extended N-N-N chain, creating unfavorable interactions when positioned in pseudoaxial orientations [14]. Computational modeling suggests that the azido substituent preferentially adopts pseudoequatorial positions to minimize 1,3-diaxial-like interactions with ring carbons [21].
The bromine atom, with its substantial van der Waals radius, introduces additional steric constraints that further restrict the accessible conformational space [43]. Density functional theory calculations on bromocyclohexene derivatives indicate that the halogen substituent exhibits a strong preference for equatorial-like positions, with axial conformations destabilized by approximately 2.0 kilocalories per mole relative to equatorial arrangements [18]. The combination of both substituents creates a conformational landscape where the ring adopts geometries that accommodate both groups in sterically favorable orientations [16].
Conformation | Relative Energy (kcal/mol) | Ring Strain Source | Azido Group Orientation | Br Substituent Effect |
---|---|---|---|---|
Chair | 0.0 | None - fully staggered | Pseudoaxial/Pseudoequatorial | Minimal steric clash |
Half-Chair | 10.8 | Angle and torsional strain | Intermediate | Increased steric strain |
Boat | 7.0 | Flagpole interactions, eclipsing | Strained positioning | Moderate steric interactions |
Twist-Boat | 5.6 | Reduced flagpole interactions | Intermediate | Reduced interactions |
Envelope | 8.5 | Partial eclipsing | Variable | Variable interactions |
The 1,2-disubstitution pattern in 6-azido-1-bromocyclohex-1-ene creates significant steric interactions between the azido and bromine substituents that fundamentally alter the molecule's conformational preferences and reactivity patterns [15] [16]. The azido group, characterized by its linear N-N-N geometry with bond angles approaching 172-180 degrees, extends approximately 3.5 Angstroms from the ring carbon, creating a substantial steric footprint [29]. The bromine atom, with a van der Waals radius of 1.85 Angstroms, occupies considerable space adjacent to the azido group, leading to close contacts that influence both substituents' orientations [43].
Computational analysis reveals that the optimal geometry minimizes direct steric clash through careful positioning of both substituents [20]. The azido group adopts orientations that project away from the bromine atom, while the bromine substituent similarly orients to avoid unfavorable van der Waals interactions with the nitrogen chain [26]. These adjustments result in distortions from ideal tetrahedral geometries at the substituted carbons, with C-C-N and C-C-Br bond angles deviating by 2-4 degrees from standard values [42].
The electronic interaction between adjacent azido and bromine substituents creates complex through-bond and through-space coupling effects that modulate the overall electronic structure of the molecule [17] [22]. The azido group's strong electron-withdrawing inductive effect (σ_F = 0.38) combines with the bromine atom's moderate electron-withdrawing character to create a region of reduced electron density on the cyclohexene ring [17]. This electronic depletion affects the reactivity of the double bond and influences the molecule's frontier orbital energies [31].
Hyperconjugative interactions between the C-Br σ bond and the adjacent C-N bond create additional electronic coupling that stabilizes certain conformational arrangements [16]. Density functional theory calculations suggest that these interactions contribute approximately 1-2 kilocalories per mole to the overall molecular stability when the substituents adopt optimal relative orientations [20]. The azido group's ability to act as both an electron acceptor and donor, depending on the electronic environment, further complicates the electronic landscape and creates opportunities for unusual reactivity patterns [17].
Natural bond orbital analysis reveals significant charge transfer between the substituents and the ring system, with the azido group accepting electron density from the cyclohexene π-system while simultaneously donating electron density through its nitrogen lone pairs [28]. This bidirectional electron flow creates a complex electronic structure that differs markedly from simple additive models of substituent effects [25]. The resulting molecular dipole moment and polarizability reflect these intricate electronic interactions, providing experimental observables that can be used to validate computational predictions [24].
Parameter | Value | Notes |
---|---|---|
C-C Bond Length (Å) | 1.53-1.54 | Typical cyclohexene C-C single bonds |
C=C Bond Length (Å) | 1.33-1.34 | C=C double bond in cyclohexene |
C-Br Bond Length (Å) | 1.94-1.96 | C-Br bond typical range |
C-N Bond Length (Å) | 1.47-1.49 | C-N azide attachment |
N-N Bond Length in Azide (Å) | 1.13-1.25 | Terminal N≡N and N⁺=N⁻ bonds |
C-C-C Bond Angle (°) | 111.5 ± 2.0 | Ring carbon angles |
C=C-C Bond Angle (°) | 122.0 ± 2.0 | Double bond angles |
C-N-N Bond Angle (°) | 115.0 ± 3.0 | Azide attachment angle |
N-N-N Bond Angle (°) | 172.0 ± 5.0 | Linear azide geometry |
HOMO-LUMO Gap (eV) | 5.0-6.4 | Electronic excitation gap |
The bromination of cyclohexene precursors represents a fundamental transformation in the synthesis of 6-azido-1-bromocyclohex-1-ene, where the regioselectivity and mechanism of bromine incorporation directly influence the subsequent azidation step. The strategic selection of bromination conditions determines both the regiochemical outcome and the stereochemical configuration of the resulting brominated intermediate.
The mechanistic pathway for cyclohexene bromination depends critically on reaction conditions, with radical and electrophilic pathways exhibiting distinct selectivity patterns and kinetic profiles. Electrophilic bromination proceeds through a concerted mechanism involving bromonium ion formation, resulting in exclusive trans-diaxial addition products [1] [2]. Under standard conditions using bromine in carbon tetrachloride at room temperature, this pathway yields 1,2-dibromocyclohexane with exceptional stereoselectivity (80-95% yields) [1] [3]. The reaction mechanism involves initial π-complex formation between the alkene and polarized bromine molecule, followed by backside nucleophilic attack by bromide ion on the three-membered bromonium intermediate [2] [4].
Radical bromination employs alternative initiation methods, typically utilizing N-bromosuccinimide (NBS) under photochemical conditions [5] [6]. This pathway demonstrates fundamentally different regioselectivity, favoring allylic substitution over addition. When cyclohexene is treated with NBS in carbon tetrachloride under ultraviolet irradiation, the major product is 3-bromocyclohexene (60-85% yield) rather than the vicinal dibromide [5] [7]. The radical mechanism involves hydrogen atom abstraction from the allylic position, generating a resonance-stabilized allylic radical that subsequently captures bromine to form the substitution product [6] [8].
Competitive studies demonstrate that radical bromination becomes predominant when the bromine concentration is maintained at low levels through controlled addition or in situ generation [8] [9]. Under these conditions, the formation of ionic bromine species required for electrophilic addition is suppressed, allowing the radical pathway to dominate [7] [10]. Temperature effects further differentiate these mechanisms, with radical processes showing less temperature dependence compared to the ionic pathway, which exhibits enhanced selectivity at reduced temperatures [11] [8].
The bromination of conjugated dienes presents unique challenges in regioselectivity control, as both 1,2-addition and 1,4-addition pathways compete depending on reaction conditions. Kinetic control at low temperatures (0°C) favors 1,2-addition products through direct electrophilic attack on the terminal double bond [12] [13]. This pathway results from the preferential formation of the more stable secondary allylic carbocation intermediate, which undergoes rapid nucleophilic capture before rearrangement can occur [14] [15].
Thermodynamic control at elevated temperatures (40°C) shifts the product distribution toward 1,4-addition products due to the reversible nature of the initial addition step [12] [14]. Under these conditions, the initially formed 1,2-addition product can revert to the resonance-stabilized allylic carbocation, allowing equilibration to the more thermodynamically stable 1,4-addition product [16] [17]. The thermodynamic preference for 1,4-addition products stems from the enhanced stability of the resulting conjugated alkene system compared to the isolated double bond in 1,2-addition products [14] [18].
Reaction Conditions | Temperature | 1,2-Addition Yield | 1,4-Addition Yield | Selectivity Control |
---|---|---|---|---|
Kinetic control | 0°C | 70% | 30% | Rapid nucleophilic capture |
Thermodynamic control | 40°C | 15% | 85% | Carbocation equilibration |
Continuous flow | 25°C | 45% | 55% | Intermediate selectivity |
The regioselectivity in diene bromination can be further modulated through solvent effects and the presence of coordinating ligands [19] [20]. Polar protic solvents enhance the stability of carbocationic intermediates, favoring 1,4-addition through extended conjugation [21] [22]. Conversely, aprotic solvents with low dielectric constants promote kinetic control by stabilizing the transition state for direct 1,2-addition [13] [20].